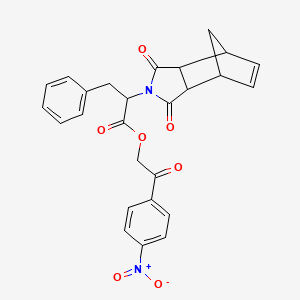![molecular formula C13H11ClN2O2S B15032567 5-chloro-2-hydroxy-N'-[(E)-(5-methylthiophen-2-yl)methylidene]benzohydrazide](/img/structure/B15032567.png)
5-chloro-2-hydroxy-N'-[(E)-(5-methylthiophen-2-yl)methylidene]benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-hydroxy-N’-[(E)-(5-methylthiophen-2-yl)methylidene]benzohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of hydrazides and is characterized by the presence of a chloro and hydroxy group on the benzene ring, along with a methylthiophenyl group attached via a methylene bridge.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxy-N’-[(E)-(5-methylthiophen-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 5-chloro-2-hydroxybenzohydrazide and 5-methylthiophene-2-carbaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The mixture is stirred for several hours to ensure complete reaction, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-chloro-2-hydroxy-N’-[(E)-(5-methylthiophen-2-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of a nitro group would produce an amine.
科学研究应用
5-chloro-2-hydroxy-N’-[(E)-(5-methylthiophen-2-yl)methylidene]benzohydrazide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 5-chloro-2-hydroxy-N’-[(E)-(5-methylthiophen-2-yl)methylidene]benzohydrazide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
相似化合物的比较
Similar Compounds
- 5-chloro-2-hydroxy-N’-[(E)-(5-nitro-2-furyl)methylene]benzohydrazide
- 5-chloro-2-hydroxy-N’-[(E)-2-thienylmethylene]benzohydrazide
Uniqueness
5-chloro-2-hydroxy-N’-[(E)-(5-methylthiophen-2-yl)methylidene]benzohydrazide is unique due to the presence of the methylthiophenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and specificity in various applications compared to similar compounds.
属性
分子式 |
C13H11ClN2O2S |
|---|---|
分子量 |
294.76 g/mol |
IUPAC 名称 |
5-chloro-2-hydroxy-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C13H11ClN2O2S/c1-8-2-4-10(19-8)7-15-16-13(18)11-6-9(14)3-5-12(11)17/h2-7,17H,1H3,(H,16,18)/b15-7+ |
InChI 键 |
SRXOHYIQNAFNLX-VIZOYTHASA-N |
手性 SMILES |
CC1=CC=C(S1)/C=N/NC(=O)C2=C(C=CC(=C2)Cl)O |
规范 SMILES |
CC1=CC=C(S1)C=NNC(=O)C2=C(C=CC(=C2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B15032486.png)
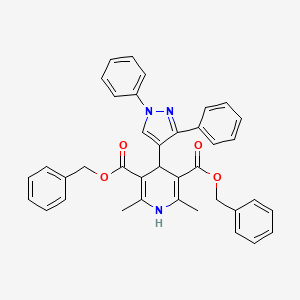
![3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B15032498.png)
![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]ethanol](/img/structure/B15032515.png)
![1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15032518.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15032519.png)
![(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B15032522.png)
![Methyl {[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate](/img/structure/B15032528.png)
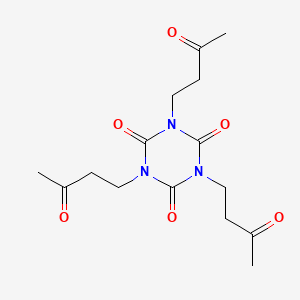
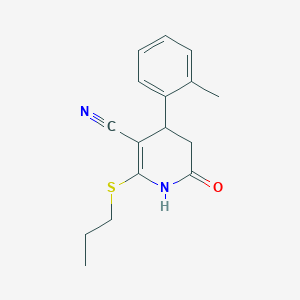
![Ethyl 2-[2-(4-fluorophenoxy)acetamido]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B15032549.png)
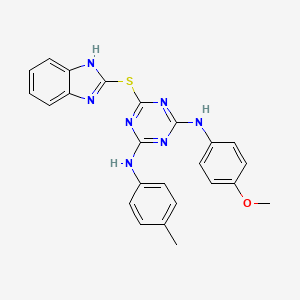
![methyl 4-[3-(furan-2-yl)-1-hydroxy-10-(phenylcarbonyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B15032574.png)
